n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Overview
Description
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom at the meta position and a methyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted sulfonamides.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Hydrolysis: 3-chloroaniline and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry: n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
- n-(3-Chlorophenyl)-4-nitrobenzenesulfonamide
- n-(3-Chlorophenyl)-4-aminobenzenesulfonamide
- n-(3-Chlorophenyl)-4-methoxybenzenesulfonamide
Comparison: While all these compounds share the sulfonamide group and the 3-chlorophenyl substitution, their differing substituents on the benzene ring (nitro, amino, methoxy, methyl) impart unique chemical and biological properties. For instance, the nitro derivative may exhibit stronger antimicrobial activity due to the electron-withdrawing nature of the nitro group, whereas the amino derivative might be more reactive in nucleophilic substitution reactions.
Conclusion
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its mechanism of action and comparing it with similar compounds highlights its potential in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNOFCZFSEIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295814 | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19377-04-9 | |
Record name | NSC105628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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